

Check Availability & Pricing

Preclinical Profile of RO 22-3747 (Tiacrilast): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 22-3747, also known as **tiacrilast**, is a quinazoline derivative investigated for its potential as a novel antiallergic agent for the treatment of immediate hypersensitivity diseases.[1][2] Preclinical studies have demonstrated its efficacy in animal models of allergic reactions, primarily through the inhibition of mediator release from mast cells.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on RO 22-3747, including its efficacy in various models, proposed mechanism of action, and detailed experimental protocols. While extensive data on pharmacokinetics and toxicology are not publicly available, this guide consolidates the existing knowledge to support further research and development efforts. One source indicates that **tiacrilast** was discontinued after preclinical or clinical trials.

Efficacy Data

The preclinical efficacy of RO 22-3747 has been evaluated in both in vivo and in vitro models of immediate hypersensitivity. The compound has shown potent activity in inhibiting IgE-mediated allergic reactions.

In Vivo Efficacy

RO 22-3747 demonstrated significant oral activity in two key rat models of IgE-mediated immediate hypersensitivity.[1]



Animal Model	Endpoint	Route of Administration	ID50 (mg/kg)	Reference
Rat Passive Cutaneous Anaphylaxis (PCA)	Inhibition of cutaneous anaphylaxis	Oral	0.65	[1]
Rat Anaphylactic Bronchospasm	Inhibition of bronchospasm	Oral	0.022	[1]
Rat Anaphylactic Bronchospasm	Inhibition of bronchospasm	Aerosol	23-fold more potent than disodium cromoglycate	[1]

In Vitro Efficacy

The in vitro activity of RO 22-3747 was assessed by its ability to inhibit antigen-induced histamine release from passively sensitized rat peritoneal cells.

Assay	Endpoint	IC50 (μM)	Comparison	Reference
Antigen-induced histamine release from rat peritoneal cells	Inhibition of histamine release	0.25	Disodium cromoglycate IC50 = 1.5 μM	[1]

RO 22-3747 also demonstrated inhibitory effects on the release of histamine, slow-reacting substance of anaphylaxis (SRS-A), and thromboxane from antigen-challenged guinea-pig lung fragments.[1]

Mechanism of Action

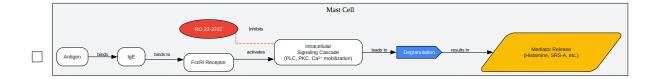
The primary mechanism of action of RO 22-3747 appears to be the inhibition of allergic mediator release from mast cells.[1][4] Unlike antihistamines, it does not act as an antagonist at histamine or serotonin receptors.[1] Furthermore, studies have indicated that its mechanism does not involve the inhibition of $\Delta 5$ -lipoxygenase, phospholipase A2, or thromboxane



synthase.[1] The compound exhibits some similarities to disodium cromoglycate, including a time-dependent loss of activity upon preincubation with peritoneal cells and cross-desensitization, suggesting a potential overlap in their mechanisms of action.[1]

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the generally accepted signaling pathway for IgE-mediated histamine release from mast cells and the proposed point of inhibition by RO 22-3747.



Click to download full resolution via product page

Proposed inhibition of the intracellular signaling cascade by RO 22-3747.

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory reaction in the skin.

Methodology:

 Sensitization: Rats are passively sensitized by intradermal injections of anti-dinitrophenyl (DNP) IgE antibodies into the dorsal skin.



- Drug Administration: After a sensitization period (typically 24-48 hours), RO 22-3747 or vehicle is administered orally.
- Antigen Challenge: Following drug administration (e.g., 1 hour later), animals are challenged intravenously with the DNP antigen conjugated to a carrier protein (e.g., bovine serum albumin) along with Evans blue dye.
- Evaluation: The Evans blue dye extravasates at the site of the allergic reaction. The diameter and intensity of the blue wheal are measured to quantify the anaphylactic reaction. The ID50 is the dose of the drug that causes a 50% inhibition of the cutaneous reaction.

Anaphylactic Bronchospasm in Passively Sensitized Rats

This model evaluates the effect of a compound on an immediate hypersensitivity reaction in the airways.

Methodology:

- Sensitization: Rats are passively sensitized by intravenous injection of anti-DNP IgE antibodies.
- Drug Administration: RO 22-3747 or vehicle is administered either orally or via aerosol.
- Antigen Challenge: After a specified time, the animals are challenged with an intravenous injection of the DNP antigen.
- Evaluation: Bronchoconstriction is measured, often by monitoring changes in respiratory airflow or pressure. The ID50 is the dose of the drug that provides 50% protection against the antigen-induced bronchospasm.

In Vitro Histamine Release from Rat Peritoneal Mast Cells

This assay directly measures the inhibitory effect of a compound on mast cell degranulation.

Methodology:

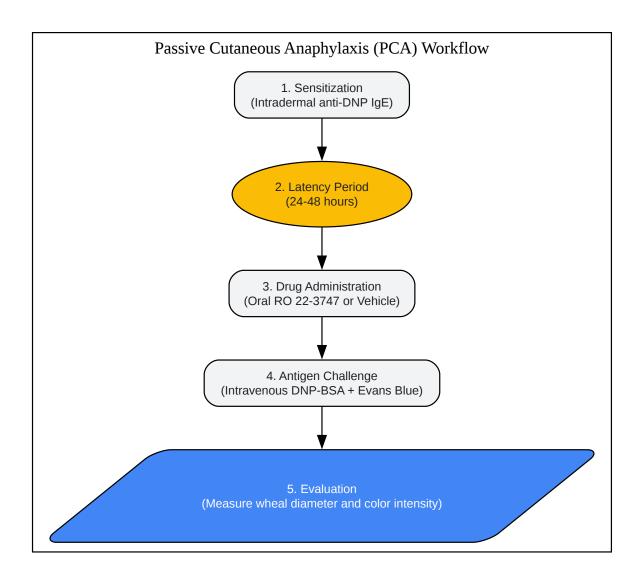


- Cell Collection: Peritoneal mast cells are collected from rats.
- Sensitization: The collected cells are passively sensitized in vitro with IgE antibodies.
- Drug Incubation: The sensitized cells are incubated with various concentrations of RO 22-3747 or control.
- Antigen Challenge: The cells are then challenged with the specific antigen to induce degranulation.
- Histamine Measurement: The amount of histamine released into the supernatant is
 quantified using a sensitive assay (e.g., fluorometric assay). The IC50 is the concentration of
 the drug that inhibits histamine release by 50%.

Experimental Workflow for Passive Cutaneous Anaphylaxis

The following diagram outlines the typical workflow for the rat passive cutaneous anaphylaxis (PCA) model.





Click to download full resolution via product page

Workflow of the rat passive cutaneous anaphylaxis (PCA) experiment.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data for RO 22-3747 are not extensively reported in the publicly available scientific literature. Further investigation into proprietary or unpublished studies would be necessary to obtain a comprehensive understanding of these aspects of the compound's profile.



Conclusion

RO 22-3747 (**tiacrilast**) has demonstrated potent antiallergic activity in preclinical models of immediate hypersensitivity. Its mechanism of action, centered on the inhibition of mediator release from mast cells, positions it as a compound of interest for allergic diseases. While the available data on its in vivo and in vitro efficacy are promising, a comprehensive preclinical profile is limited by the lack of detailed public information on its pharmacokinetics and toxicology. This guide serves as a foundational resource for researchers and drug development professionals, summarizing the core preclinical findings and methodologies associated with RO 22-3747. Further studies would be required to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacokinetics and pharmacodynamics of ticagrelor in the treatment of cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- To cite this document: BenchChem. [Preclinical Profile of RO 22-3747 (Tiacrilast): A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1240525#preclinical-studies-of-ro-22-3747]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com